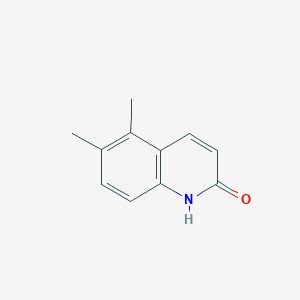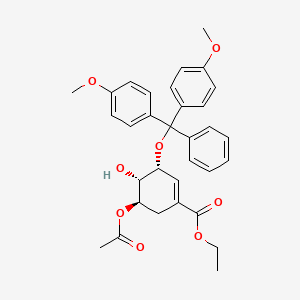![molecular formula C28H25NO2S B13848230 (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate](/img/structure/B13848230.png)
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate typically involves multiple steps. One common method includes the oxidation of a boric acid derivative followed by hydrolysis to yield the desired compound . The reaction conditions often involve the use of inert solvents and specific temperature controls to ensure the stability and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process might include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate undergoes various chemical reactions, including:
Oxidation: This reaction can be performed using oxidizing agents such as hydroperoxide.
Reduction: Reduction reactions may involve hydrogenation under specific conditions.
Substitution: Substitution reactions can occur with various reagents, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydroperoxide for oxidation and hydrogen for reduction. The reactions are typically carried out in inert solvents like acetone at controlled temperatures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid intermediate, while reduction can produce a fully hydrogenated derivative .
Wissenschaftliche Forschungsanwendungen
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity and influencing various biological processes . The exact pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to (5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate include:
- 5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-ol
- 5,6,7,7a-tetrahydro-4H-thieno[3,2-c]pyridine-2-one hydrochloride
Uniqueness
What sets this compound apart is its specific acetate group, which can influence its reactivity and interactions with other molecules. This unique feature makes it particularly valuable in certain chemical and biological applications.
Eigenschaften
Molekularformel |
C28H25NO2S |
|---|---|
Molekulargewicht |
439.6 g/mol |
IUPAC-Name |
(5-trityl-6,7-dihydro-4H-thieno[3,2-c]pyridin-2-yl) acetate |
InChI |
InChI=1S/C28H25NO2S/c1-21(30)31-27-19-22-20-29(18-17-26(22)32-27)28(23-11-5-2-6-12-23,24-13-7-3-8-14-24)25-15-9-4-10-16-25/h2-16,19H,17-18,20H2,1H3 |
InChI-Schlüssel |
MWXRFWGXCUNOBQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(S1)CCN(C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[(2R,3S,4S,5R,6R)-5-(carboxymethoxy)-3,4,6-trihydroxyoxan-2-yl]methoxy]acetic acid](/img/structure/B13848148.png)



![(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-4-[(2R,3S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3S,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol](/img/structure/B13848187.png)









